Substrate Specificity: >100-Fold Reduction in Catalytic Efficiency with Closest Active Analog
OSB-CoA synthetase (MenE) from Bacillus anthracis exhibits stringent substrate discrimination against OSB analogs. In a systematic evaluation of OSB derivatives with carboxylate group modifications, the enzyme showed no detectable activity with any analog tested except 4-[2-(trifluoromethyl)phenyl]-4-oxobutyric acid [1]. This single active analog exhibited a 100-fold decrease in kcat/Km compared to the natural substrate OSB [1]. This quantitative specificity data establishes that even minor structural perturbations to the OSB moiety dramatically impair substrate recognition and turnover, confirming that o-succinylbenzoyl-CoA derived from authentic OSB is uniquely competent for MenE catalysis.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Active (natural substrate OSB) |
| Comparator Or Baseline | 4-[2-(trifluoromethyl)phenyl]-4-oxobutyric acid (the only active analog among a panel of OSB carboxylate-modified derivatives) |
| Quantified Difference | 100-fold decrease in kcat/Km for the analog; all other analogs tested were inactive |
| Conditions | Bacillus anthracis MenE; pre-steady-state and steady-state kinetic assays; ordered Bi Uni Uni Bi Iso ping-pong mechanism |
Why This Matters
Procurement of authentic o-succinylbenzoyl-CoA (or its OSB precursor) is non-negotiable for MenE enzyme assays and inhibitor screening, as even the closest structural analog shows two orders of magnitude worse catalytic performance.
- [1] Tian Y, Suk DH, Cai F, Crich D, Mesecar AD. Bacillus anthracis o-succinylbenzoyl-CoA synthetase: reaction kinetics and a novel inhibitor mimicking its reaction intermediate. Biochemistry. 2008;47(47):12434-12447. doi:10.1021/bi801311d View Source
